Azacyclododecan-2-one
Overview
Description
Azacyclododecan-2-one, also known as 1-Azacyclododecan-2-one, is a cyclic amide with the molecular formula C₁₁H₂₁NO. This compound belongs to the class of organic compounds known as lactams, which are cyclic amides derived from amino carboxylic acids. This compound is characterized by its twelve-membered ring structure containing one nitrogen atom and one carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azacyclododecan-2-one can be synthesized through various methods. One common approach involves the cyclization of ω-amino acids or their derivatives. For instance, the cyclization of 11-aminoundecanoic acid can yield this compound under appropriate conditions. The reaction typically requires heating in the presence of a dehydrating agent to facilitate the formation of the lactam ring.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale cyclization processes. These processes often involve the use of high temperatures and catalysts to ensure efficient conversion of the starting materials into the desired lactam. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Azacyclododecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The nitrogen atom in the lactam ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted lactams with various functional groups.
Scientific Research Applications
Azacyclododecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Azacyclododecan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the nitrogen atom in the lactam ring. This nucleophilic property allows it to participate in various chemical reactions, including the formation of covalent bonds with electrophilic centers in other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Azacyclododecan-2-one can be compared with other lactams, such as:
Caprolactam: A seven-membered lactam used in the production of nylon-6.
Laurolactam: A twelve-membered lactam similar to this compound but with different substituents.
Pyrrolidone: A five-membered lactam with distinct chemical properties.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts specific chemical and physical properties
Properties
IUPAC Name |
azacyclododecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNNDGVVMCZKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCNC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25747-65-3 | |
Record name | Azacyclododecan-2-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25747-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70501418 | |
Record name | 1-Azacyclododecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-71-7 | |
Record name | 1-Azacyclododecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the predominant conformational isomers of Azacyclododecan-2-one in solution, and how do they interconvert?
A: The research using 1H and 13C NMR spectroscopy reveals that this compound exists solely as the trans isomer in solution []. Furthermore, at low temperatures, two distinct trans conformers are observed in equilibrium. These conformers interconvert through a process with a free energy of activation (ΔG) of approximately 35 kJ mol-1, as evidenced by the coalescence temperature of ~ -87°C observed in both 1H and 13C NMR spectra [].
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